![molecular formula C18H12ClFN4OS B2471638 7-[(3-clorobencil)tio]-2-(4-fluorofenil)pirazolo[1,5-d][1,2,4]triazin-4(5H)-ona CAS No. 1223807-98-4](/img/structure/B2471638.png)
7-[(3-clorobencil)tio]-2-(4-fluorofenil)pirazolo[1,5-d][1,2,4]triazin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C18H12ClFN4OS and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality 7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis exhaustivo de las aplicaciones de investigación científica del compuesto “7-[(3-clorobencil)tio]-2-(4-fluorofenil)pirazolo[1,5-d][1,2,4]triazin-4(5H)-ona”:
Agentes Anticancerígenos
Este compuesto ha demostrado un potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas que participan en la proliferación de células cancerosas. La investigación indica que los derivados de pirazolo[1,5-d][1,2,4]triazin-4(5H)-ona pueden inhibir las cinasas dependientes de ciclinas (CDK), que son cruciales para la regulación del ciclo celular . Al dirigirse a estas enzimas, el compuesto puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer.
Actividad Antimicrobiana
El compuesto exhibe propiedades antimicrobianas significativas. Los estudios han demostrado que los derivados de pirazolo[1,5-d][1,2,4]triazin-4(5H)-ona pueden inhibir eficazmente el crecimiento de diversas cepas bacterianas y fúngicas . Esto lo convierte en un compuesto valioso para desarrollar nuevos antibióticos y agentes antifúngicos, especialmente frente a la creciente resistencia antimicrobiana.
Agentes Antiinflamatorios
La investigación ha demostrado que este compuesto puede actuar como un agente antiinflamatorio. Inhibe la producción de citoquinas y enzimas proinflamatorias como la COX-2, que participan en la respuesta inflamatoria . Esta propiedad lo hace útil en el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal.
Agentes Neuroprotectores
El compuesto tiene potenciales efectos neuroprotectores, que podrían ser beneficiosos para tratar enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Puede inhibir las enzimas que contribuyen al daño neuronal y promover la supervivencia de las neuronas en condiciones de estrés, protegiendo así el sistema nervioso.
Aplicaciones Agrícolas
En la agricultura, el compuesto puede utilizarse como pesticida o herbicida debido a su capacidad para inhibir el crecimiento de ciertas plagas y malas hierbas. Esta aplicación es particularmente valiosa en el desarrollo de nuevos agroquímicos que son eficaces y respetuosos con el medio ambiente.
Estas diversas aplicaciones destacan la versatilidad del compuesto y su potencial en diversos campos de la investigación y el desarrollo científicos.
RSC Advances MDPI Molecules MDPI Molecules MDPI Molecules : MDPI Molecules : MDPI Molecules : MDPI Molecules : MDPI Molecules
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the compound’s action on CDK2 can lead to the inhibition of these pathways, thereby affecting cell proliferation and survival .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Propiedades
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS/c19-13-3-1-2-11(8-13)10-26-18-22-21-17(25)16-9-15(23-24(16)18)12-4-6-14(20)7-5-12/h1-9H,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDAFLLHQFFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
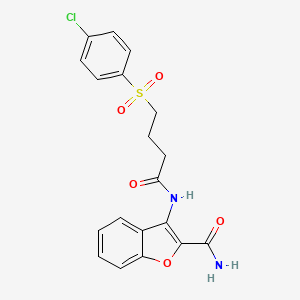
![3-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2471557.png)
![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)
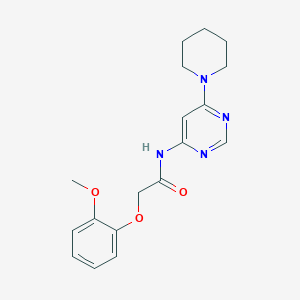
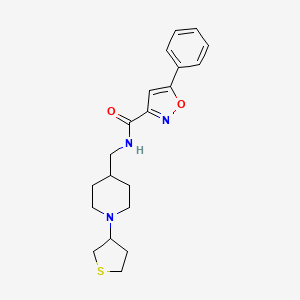
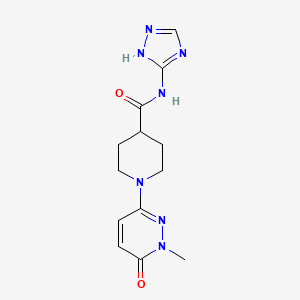
![5-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2471563.png)
![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)

![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)
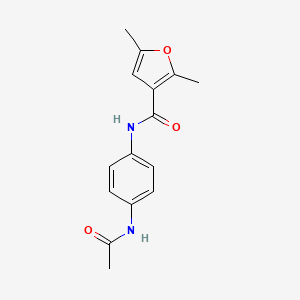
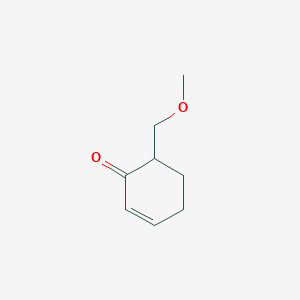

![(3S)-2-[1-(prop-2-enoyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2471578.png)
